molecular formula C9H8ClN3O B2977079 1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one CAS No. 223380-78-7

1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2977079
CAS No.: 223380-78-7
M. Wt: 209.63
InChI Key: VGSAOKKSQMGWDD-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a methyl group, linked to an imidazolone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reaction: Reacting 6-chloropyridin-3-ylmethylamine with carbonyl compounds under acidic conditions.

  • Imidazolone Formation: Cyclization of appropriate precursors involving amine and carbonyl groups under controlled temperature and pressure.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.

  • Substitution: Nucleophiles like amines or alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted pyridine derivatives.

Scientific Research Applications

  • Chemistry: Used as an intermediate in organic synthesis and chemical research.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves interactions with biological macromolecules or participation in chemical reactions.

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-imidazol-2-one derivatives: Similar core structure with different substituents.

  • 6-Chloropyridine derivatives: Compounds with similar chloro-substituted pyridine rings.

Properties

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-5H,6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSAOKKSQMGWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=CNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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